molecular formula C13H19BrClNO B1374524 4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1220019-39-5

4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374524
CAS No.: 1220019-39-5
M. Wt: 320.65 g/mol
InChI Key: AJQSTWUSJNYRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound belongs to the class of piperidine derivatives and is commonly used in medical and industrial research.

Preparation Methods

The preparation of 4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride can be carried out through various synthetic routes. One common method involves the reaction of 4-bromophenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate 4-[2-(4-bromophenoxy)ethyl]piperidine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .

Chemical Reactions Analysis

4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other compounds, such as drugs, pesticides, dyes, and functional materials.

    Biology: The compound is used in biological research to study its effects on various biological pathways and molecular targets.

    Medicine: Due to its potential therapeutic effects, it is investigated for its use in the development of new pharmaceuticals.

    Industry: The compound is used in industrial research for its applications in manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:

    1-[2-(4-bromophenoxy)ethyl]-4-(3-phenylpropyl)piperidine hydrochloride: This compound has a similar structure but includes an additional phenylpropyl group, which may alter its chemical properties and applications.

    N-(2-(4-bromophenoxy)ethyl)piperidine hydrochloride: This compound is another piperidine derivative with similar chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[2-(4-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQSTWUSJNYRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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